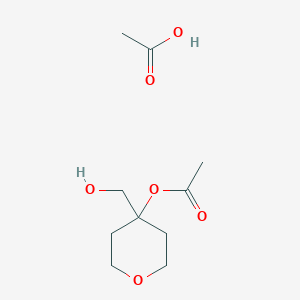
Acetic acid--4-(hydroxymethyl)oxan-4-yl acetate (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;[4-(hydroxymethyl)oxan-4-yl] acetate is an organic compound that features both acetic acid and oxan-4-yl acetate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[4-(hydroxymethyl)oxan-4-yl] acetate typically involves the esterification of 4-(hydroxymethyl)oxan-4-ol with acetic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction proceeds as follows:
4-(hydroxymethyl)oxan-4-ol+acetic acid→acetic acid;[4-(hydroxymethyl)oxan-4-yl] acetate+water
Industrial Production Methods
In an industrial setting, the production of acetic acid;[4-(hydroxymethyl)oxan-4-yl] acetate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;[4-(hydroxymethyl)oxan-4-yl] acetate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the acetate group.
Major Products Formed
Oxidation: 4-(carboxymethyl)oxan-4-yl acetate.
Reduction: 4-(hydroxymethyl)oxan-4-yl alcohol.
Substitution: Various substituted oxan-4-yl acetates depending on the nucleophile used.
Scientific Research Applications
Acetic acid;[4-(hydroxymethyl)oxan-4-yl] acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of metabolic pathways involving esterification and hydrolysis reactions.
Industry: Used in the production of polymers and resins due to its reactivity and structural properties.
Mechanism of Action
The mechanism of action of acetic acid;[4-(hydroxymethyl)oxan-4-yl] acetate involves its ability to undergo esterification and hydrolysis reactions. The molecular targets and pathways involved include:
Esterification: The hydroxymethyl group reacts with carboxylic acids to form esters.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding alcohol and acetic acid.
Comparison with Similar Compounds
Similar Compounds
Acetic acid;[4-(hydroxymethyl)oxan-4-yl] acetate: Unique due to the presence of both acetic acid and oxan-4-yl acetate moieties.
Tetrahydropyran-4-ylacetic acid: Similar structure but lacks the ester group.
4-(hydroxymethyl)oxan-4-yl acetate: Similar but does not contain the acetic acid moiety.
Uniqueness
Acetic acid;[4-(hydroxymethyl)oxan-4-yl] acetate is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. This makes it a versatile compound in both research and industrial applications.
Properties
CAS No. |
100506-87-4 |
|---|---|
Molecular Formula |
C10H18O6 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
acetic acid;[4-(hydroxymethyl)oxan-4-yl] acetate |
InChI |
InChI=1S/C8H14O4.C2H4O2/c1-7(10)12-8(6-9)2-4-11-5-3-8;1-2(3)4/h9H,2-6H2,1H3;1H3,(H,3,4) |
InChI Key |
ROWOEKCFKWOGJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)OC1(CCOCC1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















